CXCR7 Modulator 1 Binding Affinity (Ki) Comparison to Starting Macrocycle
CXCR7 modulator 1 (compound 25) exhibits a Ki of 9 nM for the human CXCR7 receptor, representing a >500-fold improvement in target binding affinity relative to the starting macrocycle compound from which it was derived, which displayed a Ki of approximately 2 μM [1]. This optimization was achieved through rational design focused on enhancing drug-like characteristics, including cell permeability and oral bioavailability, while maintaining macrocyclic structural integrity [1].
| Evidence Dimension | Binding affinity (Ki) for CXCR7 |
|---|---|
| Target Compound Data | Ki = 9 nM |
| Comparator Or Baseline | Starting macrocycle compound, Ki ≈ 2 μM |
| Quantified Difference | >500-fold improvement |
| Conditions | Displacement of radiolabeled CXCL12 from human CXCR7 expressed in CHOK1 cell membranes |
Why This Matters
This >500-fold enhancement in target engagement potency directly translates to lower compound quantities required for in vitro and in vivo studies, reducing reagent costs and minimizing off-target effects at higher concentrations.
- [1] Boehm M, Beaumont K, Jones R, Kalgutkar AS, Zhang L, Atkinson K, et al. Discovery of Potent and Orally Bioavailable Macrocyclic Peptide–Peptoid Hybrid CXCR7 Modulators. J Med Chem. 2017 Dec 14;60(23):9653–9663. View Source
